molecular formula C21H22N4O3S B2427786 N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034563-03-4

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2427786
CAS No.: 2034563-03-4
M. Wt: 410.49
InChI Key: JJXLBQIZXMVOFB-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic compound that combines a benzofuran moiety with a pyrazole and sulfonamide structure, suggesting potential biological activity in various therapeutic areas. This compound's unique structural features indicate its relevance in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

Chemical Structure

The molecular formula of this compound is C21H22N4O3SC_{21}H_{22}N_{4}O_{3}S. The structure includes:

  • Benzofuran : A bicyclic compound that often exhibits biological activity.
  • Dimethylaminoethyl group : Known for enhancing solubility and biological activity.
  • Pyrazole : Associated with various pharmacological effects, including anti-inflammatory and antitumor properties.
  • Benzenesulfonamide : A functional group that contributes to the compound's solubility and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing benzofuran and pyrazole moieties exhibit significant antimicrobial properties. For example, derivatives of benzofuran have shown promising activity against both Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that certain benzofuran derivatives possess minimal inhibitory concentrations (MICs) lower than 10 μg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .

Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor activity. They have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. The incorporation of the pyrazole ring in this compound may enhance its potential as an antitumor agent .

Study 1: Antimicrobial Efficacy

A study conducted by Manna and Agrawal synthesized various indophenazine derivatives of benzofuran, which exhibited strong antibacterial activity against E. coli and P. aeruginosa. The most active derivative had an MIC comparable to established antibiotics .

Study 2: Anticancer Potential

Research on pyrazole derivatives has highlighted their ability to inhibit telomerase and Aurora-A kinase, both of which are critical in cancer cell proliferation. Compounds similar to this compound have shown IC50 values in the nanomolar range against various cancer cell lines .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive review on the SAR of benzofuran derivatives indicated that modifications at specific positions on the benzofuran ring can significantly enhance biological activity. The presence of electron-donating groups like dimethylamino further increases potency .

Summary Table of Biological Activities

Activity Type Compound MIC/IC50 Values Target Organisms/Cells
AntimicrobialBenzofuran Derivatives< 10 μg/mLE. coli, S. aureus
AnticancerPyrazole DerivativesNanomolar rangeVarious cancer cell lines
Enzyme InhibitionPyrazole-based CompoundsIC50 = 0.0075 μMTelomerase, Aurora-A Kinase

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-24(2)19(21-14-16-6-3-4-7-20(16)28-21)15-23-29(26,27)18-10-8-17(9-11-18)25-13-5-12-22-25/h3-14,19,23H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXLBQIZXMVOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)N2C=CC=N2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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